8-Methoxy-2-chloro-acetamidotetraline
Description
No data on this compound’s molecular structure, synthesis, or applications is available in the provided evidence. The compound’s name suggests it belongs to the tetralin (tetrahydro-naphthalene) family with acetamide, chloro, and methoxy substituents. However, its properties (e.g., CAS number, molecular weight) and biological/chemical roles cannot be confirmed without additional sources.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-chloro-N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-4-2-3-9-5-6-10(7-11(9)12)15-13(16)8-14/h2-4,10H,5-8H2,1H3,(H,15,16) |
InChI Key |
QKPXFSKGGAUJNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)NC(=O)CCl |
Synonyms |
2-chloroacetamido-8-methoxytetralin AH 017 AH-017 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxyethoxymethyl Chloride (MEM Chloride)
- Molecular Formula : C₄H₉ClO₂ .
- CAS No.: 3970-21-6 .
- Physical Properties : Molecular weight = 124.57 g/mol; purity ≥95% .
- Hazards : Classified as corrosive and reactive, requiring specialized storage .
Methacryloyl Chloride
- Synonyms: α-Methylacryloyl chloride, 2-Methyl-2-propenoyl chloride .
- Hazards : Highly reactive acyl chloride; likely corrosive and moisture-sensitive .
2-Methoxyethyl Acetate
Key Limitations for Comparison
- Structural Differences : The above compounds lack the tetralin backbone, acetamide group, or positional substituents (8-methoxy, 2-chloro) of the target compound.
- Data Gaps: No pharmacological, toxicological, or synthetic data for 8-Methoxy-2-chloro-acetamidotetraline exists in the evidence to facilitate meaningful comparisons.
Critical Analysis of Evidence
- Data Deficiency: No CAS number, spectral data, or bioactivity studies for the target compound are included.
Recommendations
Consult specialized databases (e.g., SciFinder, Reaxys) for structural analogs.
Review pharmacological studies on tetralin-based compounds for inferred properties.
Analyze substituent effects (methoxy, chloro, acetamide) using QSAR models if experimental data is unavailable.
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